Lamivudine sulfoxide, (3RS)-
Vue d'ensemble
Description
Lamivudine sulfoxide, (3RS)-, is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections . The sulfoxide form is an oxidized version of lamivudine, where the sulfur atom in the molecule is bonded to an oxygen atom, forming a sulfoxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lamivudine sulfoxide typically involves the oxidation of lamivudine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone.
Industrial Production Methods
In an industrial setting, the production of lamivudine sulfoxide may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalytic oxidation processes can also be employed to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Lamivudine sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether (lamivudine) using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed
Oxidation: Lamivudine sulfone.
Reduction: Lamivudine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lamivudine sulfoxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of sulfur-containing nucleosides.
Biology: Investigated for its potential effects on viral replication and resistance mechanisms in HIV and HBV.
Medicine: Explored for its potential use in combination therapies for HIV and HBV infections.
Mécanisme D'action
Lamivudine sulfoxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. The sulfoxide group may enhance the binding affinity of the compound to the active site of these enzymes, leading to more effective inhibition of viral replication . The molecular targets include the reverse transcriptase and polymerase enzymes, and the pathways involved are the viral DNA synthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: The parent compound, a nucleoside reverse transcriptase inhibitor.
Zalcitabine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Emtricitabine: A structurally related compound with similar antiviral activity.
Uniqueness
Lamivudine sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its pharmacokinetic properties. This modification may result in differences in its metabolic stability, bioavailability, and resistance profile compared to other nucleoside reverse transcriptase inhibitors .
Activité Biologique
Lamivudine sulfoxide, specifically the (3RS)-enantiomer, is a significant metabolite of lamivudine, an antiviral drug primarily used to treat HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of lamivudine sulfoxide, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Target Enzymes
Lamivudine sulfoxide acts primarily by inhibiting the viral enzymes reverse transcriptase (RT) for HIV and HBV. The mechanism involves the following:
- Inhibition of Viral Replication : Lamivudine sulfoxide competes with natural nucleotides for incorporation into viral DNA during replication, leading to chain termination due to the absence of a necessary hydroxyl group for further elongation.
- Biochemical Pathways : The compound disrupts the viral DNA synthesis pathway, which is crucial for both HIV and HBV replication. This results in decreased viral load in infected individuals.
Pharmacokinetics
The pharmacokinetics of lamivudine sulfoxide are closely related to those of its parent compound, lamivudine. Key pharmacokinetic properties include:
- Absorption and Metabolism : Lamivudine is metabolized to lamivudine sulfoxide through oxidation, primarily by sulfotransferases. This metabolic process accounts for approximately 5% of lamivudine excreted in urine .
- Half-Life : The half-life of lamivudine sulfoxide is similar to that of lamivudine, allowing for effective dosing schedules in clinical settings.
Antiviral Efficacy
Lamivudine sulfoxide has demonstrated antiviral activity, albeit less potent than lamivudine itself. Its efficacy includes:
- HIV Treatment : Studies indicate that while lamivudine is effective against HIV, the sulfoxide form retains some activity by disrupting viral replication mechanisms .
- HBV Treatment : Lamivudine sulfoxide has been shown to inhibit HBV replication effectively, contributing to sustained viral suppression in patients undergoing treatment .
Case Studies and Clinical Findings
Several studies have highlighted the biological activity and therapeutic potential of lamivudine and its metabolites:
- EVD Treatment : In a case study involving patients with Ebola virus disease (EVD), treatment with lamivudine showed promising results, although specific contributions from lamivudine sulfoxide were not isolated .
- Hepatitis B Therapy : Clinical trials have demonstrated that lamivudine leads to significant reductions in HBV DNA levels and improvements in liver function tests compared to placebo .
Adverse Effects
While generally well-tolerated, lamivudine and its metabolites can lead to several adverse effects:
- Common Side Effects : These include headache, nausea, diarrhea, and fatigue. Serious side effects such as lactic acidosis and pancreatitis have been reported but are rare .
- Monitoring Requirements : Patients on lamivudine should be monitored for liver function abnormalities and signs of lactic acidosis, especially those with pre-existing liver conditions .
Propriétés
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-AOAOFLDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1=O)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235712-40-9 | |
Record name | Lamivudine sulfoxide, (3RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235712409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIVUDINE SULFOXIDE, (3RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0EH965X85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.